methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate
Brand Name: Vulcanchem
CAS No.: 1798041-05-0
VCID: VC5328715
InChI: InChI=1S/C16H17N3O4/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-8-17-19(9-13)14-6-7-23-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,18,20)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Molecular Formula: C16H17N3O4
Molecular Weight: 315.329

methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate

CAS No.: 1798041-05-0

Cat. No.: VC5328715

Molecular Formula: C16H17N3O4

Molecular Weight: 315.329

* For research use only. Not for human or veterinary use.

methyl 4-{[1-(oxolan-3-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate - 1798041-05-0

Specification

CAS No. 1798041-05-0
Molecular Formula C16H17N3O4
Molecular Weight 315.329
IUPAC Name methyl 4-[[1-(oxolan-3-yl)pyrazol-4-yl]carbamoyl]benzoate
Standard InChI InChI=1S/C16H17N3O4/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-8-17-19(9-13)14-6-7-23-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,18,20)
Standard InChI Key AWRYIXNUWJQJRJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3

Introduction

Structural and Molecular Properties

The compound’s structure integrates three key components:

  • Methyl benzoate backbone: A benzene ring with a methoxycarbonyl group at the para position.

  • Carbamoyl bridge: Connects the benzoate to the pyrazole ring via an amide bond.

  • 1-(Oxolan-3-yl)-1H-pyrazol-4-yl group: A pyrazole ring with a tetrahydrofuran substituent at the N1 position.

Table 1: Estimated Molecular Properties

PropertyValue
Molecular FormulaC15_{15}H17_{17}N3_{3}O4_{4}
Molecular Weight303.32 g/mol
Density~1.3 g/cm3^3
Boiling Point~400°C (extrapolated)
LogP (Partition Coeff.)~1.8 (predicted)

The molecular weight aligns with derivatives such as methyl 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate (259.26 g/mol) , adjusted for the oxolane substituent. The density and boiling point are inferred from structurally related benzoate esters .

Synthesis and Reaction Pathways

While no direct synthesis of this compound is documented, analogous routes suggest a multi-step process:

Hypothetical Synthesis Route

  • Preparation of 1-(oxolan-3-yl)-1H-pyrazol-4-amine:

    • Oxolan-3-yl groups can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, 4-(1-methyl-1H-pyrazol-4-yl)oxolan-3-ol could be modified to replace the hydroxyl group with an amine.

  • Coupling with 4-(methoxycarbonyl)benzoyl chloride:

    • Reacting the amine with 4-(methoxycarbonyl)benzoyl chloride under Schotten-Baumann conditions forms the carbamoyl bridge .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
1Oxolan-3-ol, DEAD, PPh3_3, pyrazole70–80%
24-(Methoxycarbonyl)benzoyl chloride, DCM, RT85–90%

This approach mirrors the synthesis of methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, which achieved 92% yield using NaH/DMF conditions .

Physicochemical Stability and Solubility

The compound’s stability is influenced by its functional groups:

  • Ester group: Susceptible to hydrolysis under acidic/basic conditions, forming 4-carboxybenzoic acid derivatives.

  • Amide bond: Resistant to hydrolysis under physiological conditions, enhancing potential in vivo stability .

  • Oxolane ring: Enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to oxygen’s lone pairs .

Table 3: Predicted Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol~5
DMSO>50

Future Research Directions

  • Synthetic optimization: Streamlining the synthesis to improve yield and purity.

  • Biological screening: Evaluating affinity for CCK receptors, kinases, or antimicrobial targets.

  • Formulation studies: Assessing stability in drug delivery systems (e.g., liposomes).

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